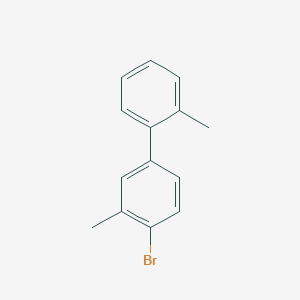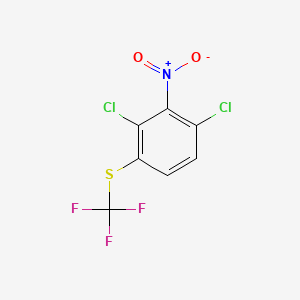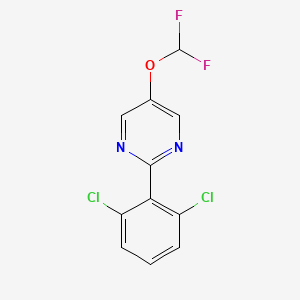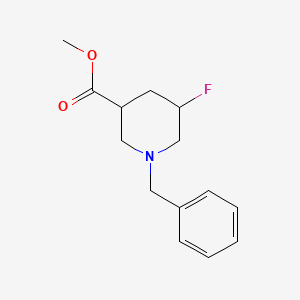
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H12ClFO It is a derivative of phenylpropanol, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol typically involves the reaction of 5-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the efficient reduction of the aldehyde group to the alcohol under controlled pressure and temperature conditions.
化学反応の分析
Types of Reactions
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 5-chloro-2-fluoro-3-methylbenzaldehyde or 5-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-(5-chloro-2-fluoro-3-methylphenyl)propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
科学的研究の応用
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(5-Chloro-2-fluoro-3-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
2-(5-Chloro-2-fluoro-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a propyl group.
2-(5-Chloro-2-fluoro-3-methylphenyl)butan-2-ol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
特性
分子式 |
C10H12ClFO |
|---|---|
分子量 |
202.65 g/mol |
IUPAC名 |
2-(5-chloro-2-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6-4-7(11)5-8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 |
InChIキー |
YLOAWZNDKBYSTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C(C)(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)



![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)



![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)


![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
